Lipoxamycin: A Technical Guide to its Chemical Properties and Biological Activity
Lipoxamycin: A Technical Guide to its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoxamycin is a naturally occurring antifungal agent that exhibits potent inhibitory activity against serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and biological properties of Lipoxamycin. Detailed experimental protocols for assessing its inhibitory effect on SPT and its antifungal efficacy are presented, alongside a visualization of its mechanism of action within the sphingolipid metabolic pathway.
Chemical Structure and Properties
Lipoxamycin is characterized by a hydroxamic acid functional group and a long aliphatic chain. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₆N₂O₅[1] |
| Molecular Weight | 372.50 g/mol [1] |
| IUPAC Name | (2S)-2-amino-N,3-dihydroxy-N-(14-methyl-3,10-dioxopentadecyl)propanamide[2] |
| CAS Number | 32886-15-0[1] |
| SMILES | CC(C)CCCC(=O)CCCCCCC(=O)CCN(C(=O)C@H(CO)N)O[2] |
| InChI Key | ILLOYMPJYAVZKU-SFHVURJKSA-N |
Biological Activity and Mechanism of Action
Lipoxamycin's primary mechanism of action is the potent inhibition of serine palmitoyltransferase (SPT). SPT catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids by condensing L-serine and palmitoyl-CoA. By inhibiting this enzyme, Lipoxamycin disrupts the production of essential sphingolipids, which are critical components of fungal cell membranes and are involved in various cellular signaling processes. This disruption of sphingolipid homeostasis leads to its antifungal effects.
Quantitative Biological Data
| Parameter | Organism/Enzyme | Value |
| IC₅₀ (SPT Inhibition) | Saccharomyces cerevisiae | 21 nM |
| MIC | Candida albicans | 0.25 - 16 µg/mL |
| MIC | Cryptococcus neoformans | 0.25 - 0.5 µg/mL |
| MIC | Saccharomyces cerevisiae | 16 µg/mL |
Experimental Protocols
Serine Palmitoyltransferase (SPT) Inhibition Assay (Radiolabeled Method)
This protocol is adapted from established methods for measuring SPT activity by monitoring the incorporation of radiolabeled L-serine.
Materials:
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Enzyme source (e.g., microsomal fraction or purified SPT)
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Lipoxamycin (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)
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Assay Buffer: 50 mM HEPES (pH 8.0), 25 mM DTT, 2 mM EDTA, 20 µM Pyridoxal 5'-phosphate (PLP)
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Substrate Mix: 2 mM L-serine, 100 µM palmitoyl-CoA, and 2 µCi [³H]L-serine
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Stop Solution: Alkaline methanol (B129727) (e.g., Methanol:1M KOH, 9:1 v/v)
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Scintillation cocktail and scintillation counter
Procedure:
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Prepare the enzyme solution in Assay Buffer.
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In a microcentrifuge tube, add the enzyme preparation.
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Add varying concentrations of Lipoxamycin (or vehicle control) to the tubes and pre-incubate on ice for 40 minutes.
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Initiate the reaction by adding the Substrate Mix to each tube.
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Incubate the reaction mixture at 37°C for 60 minutes.
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Stop the reaction by adding the Stop Solution.
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Extract the radiolabeled sphingolipid products using an appropriate organic solvent extraction method.
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Quantify the amount of incorporated [³H]L-serine by liquid scintillation counting.
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Calculate the percentage of SPT inhibition for each Lipoxamycin concentration relative to the vehicle control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
Materials:
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Fungal isolate (e.g., Candida albicans, Cryptococcus neoformans)
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Lipoxamycin
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
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Sterile 96-well microtiter plates
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Sterile saline or water
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Spectrophotometer or hemocytometer
Procedure:
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Inoculum Preparation:
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Subculture the fungal isolate on an appropriate agar (B569324) medium and incubate to obtain fresh colonies.
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Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
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Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
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Drug Dilution:
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Prepare a stock solution of Lipoxamycin in a suitable solvent.
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Perform serial twofold dilutions of Lipoxamycin in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.
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Inoculation and Incubation:
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Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted Lipoxamycin. Include a growth control well (no drug) and a sterility control well (no inoculum).
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Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
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MIC Determination:
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Lipoxamycin that causes a significant inhibition of visible fungal growth compared to the growth control.
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Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of Lipoxamycin and a typical experimental workflow.
Caption: Mechanism of action of Lipoxamycin in the de novo sphingolipid biosynthesis pathway.
Caption: Experimental workflow for assessing the biological activity of Lipoxamycin.
